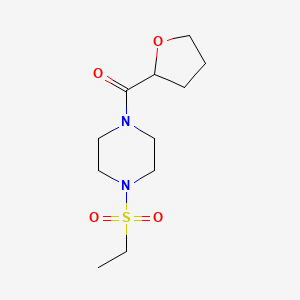
N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as FPU-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of inflammatory disorders. N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has also been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea is its potent analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammatory disorders. However, the limitations of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea include its poor solubility in water, which can limit its bioavailability and therapeutic efficacy. Moreover, the exact mechanism of action of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea is not fully understood, which can limit its development as a therapeutic agent.
Direcciones Futuras
Future research on N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea should focus on improving its solubility and bioavailability, in order to enhance its therapeutic efficacy. Moreover, the exact mechanism of action of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea should be further elucidated, in order to facilitate its development as a therapeutic agent. Future studies should also focus on evaluating the safety and toxicity of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea, in order to determine its potential as a clinical candidate. Finally, N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea should be evaluated for its potential use in combination therapy with other anti-inflammatory and anti-tumor agents, in order to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea involves the reaction of 2-fluoroaniline with propylpiperidine in the presence of a carbodiimide coupling agent. The resulting intermediate is then treated with isocyanate to yield N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea. The purity and yield of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea can be improved by recrystallization from appropriate solvents.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-2-9-19-10-7-12(8-11-19)17-15(20)18-14-6-4-3-5-13(14)16/h3-6,12H,2,7-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDPTCIRXNFTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(1-propylpiperidin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5492647.png)
![5-[(3-tert-butylphenoxy)methyl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B5492660.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5492681.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5492689.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol](/img/structure/B5492698.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)
![ethyl [4-(1-naphthylmethyl)-1-piperazinyl]acetate](/img/structure/B5492725.png)

![N-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5492735.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5492759.png)